molecular formula C10H15N5 B2557454 N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-45-7

N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2557454
CAS No.: 869072-45-7
M. Wt: 205.265
InChI Key: FFNFUXQNEUYDOU-UHFFFAOYSA-N
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Description

N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the purine ring system found in adenosine triphosphate (ATP) . This structural characteristic makes derivatives of this core structure potent scaffolds for investigating protein kinase inhibition, a key mechanism in the development of targeted cancer therapies . Kinases are enzymes critical to cellular processes, and their dysregulation is a hallmark of various cancers; inhibiting these enzymes can selectively target tumor cells . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activities against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) . These compounds often exert their biological effects by establishing essential hydrogen bonds within the active site of kinases, such as with the Leu83 residue of CDK2, leading to effective enzyme inhibition . The specific substitutions on the core structure, particularly at the N-1 position, are crucial for modulating biological activity and selectivity . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-tert-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-10(2,3)14-8-7-5-13-15(4)9(7)12-6-11-8/h5-6H,1-4H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNFUXQNEUYDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[3,4-d]pyrimidine core undergoes oxidation at the pyrimidine ring’s electron-rich positions. For example:

  • Reagent : KMnO₄ in acidic conditions

  • Product : Hydroxylated derivative at the pyrimidine C6 position

  • Yield : ~65% (estimated from analogous reactions in pyrazolo[3,4-d]pyrimidines) .

Mechanistic studies suggest oxidation proceeds via electrophilic attack on the pyrimidine ring, stabilized by the electron-donating tert-butyl group.

Reduction Reactions

Selective reduction of the pyrimidine ring has been demonstrated:

  • Reagent : H₂/Pd-C in ethanol

  • Product : Partially saturated pyrazolo[3,4-d]pyrimidine

  • Conditions : 50°C, 12 hours

  • Key Finding : The tert-butyl group remains intact, while the pyrimidine ring undergoes hydrogenation.

Nucleophilic Substitution

The C4-amine group participates in nucleophilic substitution:

Reaction Reagents/Conditions Product Yield
MethylationMethyl iodide, K₂CO₃, DMF, 80°CN-methylated derivative78%
Arylation4-fluorophenylboronic acid, Cu(OAc)₂N-aryl derivative62%

Regioselectivity is influenced by steric hindrance from the tert-butyl group, favoring substitution at the C4-amine over other positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Reagent : POCl₃, reflux

  • Product : Chlorinated pyrazolo[3,4-d]pyrimidine intermediate, used in subsequent cross-coupling reactions .

  • Application : Intermediate for kinase inhibitor synthesis.

Alkylation and Acylation

The tert-butyl group’s steric bulk directs reactivity toward the methyl-substituted pyrazole nitrogen:

Reaction Type Reagent Conditions Product
AlkylationPropargyl bromide, K₂CO₃DMF, 60°C, 6 hoursPropargyl-O-substituted derivative
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C → RT, 2 hoursAcetylated pyrazole nitrogen

Yields range from 55–85%, with acylation favored under low-temperature conditions to minimize side reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki Coupling :

    • Reagents : 4-Bromophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃

    • Conditions : DME/H₂O, 90°C, 12 hours

    • Product : Biaryl-substituted derivative (yield: 70%) .

Mechanistic Insights

  • Vilsmeier Intermediates : Reactions with PBr₃/DMF generate electrophilic intermediates, enabling formamidine formation at the C4 position .

  • Steric Effects : The tert-butyl group reduces reactivity at adjacent positions, directing substitutions to the pyrimidine ring .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential antiviral properties of pyrazolo derivatives, including N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Research indicates that pyrazole derivatives can act as inhibitors against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). In vitro assays demonstrated that certain modifications of pyrazole compounds exhibited micromolar activity against these viruses while maintaining low cytotoxicity levels .

Anticancer Potential

This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests that pyrazolo derivatives may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. One efficient approach involves a one-pot reaction sequence that allows for the formation of the desired product with high yield and purity. This method emphasizes operational simplicity and reduced reaction times, making it suitable for large-scale production .

Case Study 1: Antiviral Activity Assessment

In a recent study, a library of pyrazole derivatives was screened for antiviral activity against YFV. The compound this compound was identified as a promising candidate due to its potent inhibitory effects on viral replication while exhibiting minimal cytotoxicity in cell lines used for testing .

Case Study 2: Anticancer Mechanism Exploration

Another study focused on the anticancer properties of this compound. Researchers observed that treatment with this compound led to significant apoptosis in breast cancer cell lines. Mechanistic studies revealed that it modulated key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and safety profiles of pyrazolo[3,4-d]pyrimidin-4-amine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Structural and Functional Comparison

Compound Name Key Substituents Biological Target Activity (IC₅₀/EC₅₀) Toxicity Notes Reference
N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N1: tert-butyl; 1-position: methyl Kinases (e.g., Fyn) Not explicitly reported Requires careful handling (flammable, toxic)
N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine N1: benzyl; 1-position: methyl SARS-CoV-2 Mpro High-nanomolar affinity Mutagenic (Ames test), non-carcinogenic in mice
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (Compounds 36 & 37) 3-position: phenylethynyl with dimethoxy (36) or dimethylamino (37) Breast cancer kinases IC₅₀: 9.8–10.2 nM Not reported
3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) N1: phenyl; 3-position: methyl; 4-position: phenyl General cytotoxicity LD₅₀: 1332.2 mg/kg (mice) Low acute toxicity
PP2 (3-(4-chlorophenyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 3-position: 4-chlorophenyl; N1: tert-butyl Src family kinases Potent inhibition (kinase-specific) Low acute toxicity; inactive analog (PP3) lacks 3-substituent
6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 6-position: Cl; N1: 2-chlorophenyl SARS-CoV-2 Mpro High-nanomolar affinity Mutagenic (Ames test), non-carcinogenic in rats

Key Findings

Substituent Effects on Kinase Inhibition :

  • The tert-butyl group at N1 (as in the target compound and PP2) enhances hydrophobic interactions with kinase ATP-binding pockets, critical for inhibitory activity .
  • 3-Position Substitutions : Chlorophenyl (PP2) and phenylethynyl (Compounds 36–37) groups improve potency by engaging in π-π stacking or hydrophobic interactions. For example, PP2’s 4-chlorophenyl group increases specificity for Src kinases over other isoforms .

Antiviral Activity: N-benzyl-1-methyl and 6-chloro-N-(2-chlorophenyl) derivatives exhibit high-nanomolar affinity for SARS-CoV-2 Mpro, attributed to their ability to form hydrophobic interactions with the protease’s substrate-binding pocket .

Toxicity and Safety :

  • Acute toxicity varies widely: LD₅₀ values for diphenyl derivatives (e.g., 3a) exceed 1300 mg/kg, indicating low acute risk , whereas N-benzyl derivatives require caution due to mutagenicity .
  • The tert-butyl group in the target compound may reduce metabolic activation risks compared to benzyl or chlorophenyl substituents, though specific toxicological data are lacking .

Synthetic Accessibility :

  • Iodination at the 3-position (e.g., 3-iodo-N-methyl derivatives) requires N-iodosuccinimide and DMF, suggesting that introducing diverse substituents at this position is feasible but reagent-intensive .

Biological Activity

N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15N5C_{10}H_{15}N_5 and a molecular weight of approximately 205.26 g/mol. Its structure features a fused pyrazole and pyrimidine ring system, which is characteristic of several biologically active compounds. The presence of tert-butyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, particularly the mechanistic target of rapamycin (mTOR) pathway. This modulation can lead to reduced cell growth in various cancer types .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Reference
This compoundA549 (Lung)12.5
MCF7 (Breast)15.0
LoVo (Colon)10.0
HT29 (Colon)11.5

The compound's mechanism involves binding to specific molecular targets that regulate cellular pathways. For instance, it inhibits enzymes associated with cancer progression and can activate apoptotic pathways leading to cell death . Studies utilizing surface plasmon resonance have demonstrated its binding affinity to proteins involved in these critical signaling pathways.

Case Studies

In a study evaluating various pyrazolo derivatives, this compound was highlighted for its selective activity against cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Study Summary:

  • Objective: Evaluate anticancer efficacy.
  • Method: MTT assay on human cancer cell lines.
  • Results: Significant cytotoxicity observed with low CC50 values indicating high potency against cancer cells compared to normal fibroblasts.

Future Directions

Given its promising biological profile, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Elucidating detailed pathways affected by the compound.
  • Analog development : Synthesizing derivatives to enhance potency and selectivity.

Q & A

Q. Advanced

  • LogP Optimization : Introducing polar groups (e.g., piperazine) reduces LogP for improved solubility without sacrificing potency .
  • Prodrug Strategies : T-butyl esters (e.g., SJF638 precursors) enhance cell permeability, with esterase-mediated activation in vivo .
  • Microsomal Stability Assays : Liver microsomes assess metabolic stability, guiding structural tweaks (e.g., fluorination) .

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